molecular formula C7H12ClF2N3 B1485322 {2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride CAS No. 2098022-43-4

{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride

Cat. No. B1485322
CAS RN: 2098022-43-4
M. Wt: 211.64 g/mol
InChI Key: JQWOZKLATXRZRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMPEA-HCl involves the introduction of a difluoromethyl group onto a pyrazole scaffold. Specific synthetic routes may vary, but one notable approach is the late-stage difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This step is crucial because 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif relevant to the agrochemical industry.

Scientific Research Applications

1. Role in Metabolite Biomonitoring

Pyrazole derivatives, akin to "{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride", have been studied for their role in forming adducts with biomolecules, potentially serving as biomarkers. For instance, Fang et al. (2004) explored the use of a specific adduct, N2-(2'-deoxyguanosin-8-yl)PhIP, as a biomarker for exposure to PhIP, a food-derived heterocyclic aromatic amine. Their study involved developing a sensitive assay for this adduct in urine, which could be pivotal in assessing dietary exposure to such compounds and their role in disease etiology (Fang et al., 2004).

2. Impact on Metabolic Pathways

Another significant aspect of pyrazole derivatives is their interaction with metabolic pathways in humans and animals. Turteltaub et al. (1999) examined the metabolite profiles and adduct formation of heterocyclic amines, including PhIP, in humans and rodents at low doses. They found notable differences in metabolite profiles and adduct levels between humans and rodents, which could have implications for understanding the human response to exposure to such compounds (Turteltaub et al., 1999).

3. Environmental and Dietary Exposures

Studies have also investigated the presence of heterocyclic amines, related to pyrazole derivatives, in various environments and their implications for human health. For instance, Ushiyama et al. (1991) measured levels of heterocyclic amines in human urine and found that humans are continually exposed to these compounds through diet, suggesting their omnipresence and potential health impacts (Ushiyama et al., 1991).

properties

IUPAC Name

2-[4-(difluoromethyl)pyrazol-1-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3.ClH/c1-10-2-3-12-5-6(4-11-12)7(8)9;/h4-5,7,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWOZKLATXRZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=C(C=N1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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